molecular formula C7H8ClNO2 B1428655 (6-Chloro-5-methoxypyridin-3-yl)methanol CAS No. 915107-47-0

(6-Chloro-5-methoxypyridin-3-yl)methanol

Cat. No.: B1428655
CAS No.: 915107-47-0
M. Wt: 173.6 g/mol
InChI Key: RZQRRUODDCZJOA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of (6-Chloro-5-methoxypyridin-3-yl)methanol can be traced to the broader historical evolution of pyridine chemistry, which has been a cornerstone of heterocyclic organic chemistry since the nineteenth century. The systematic exploration of substituted pyridines gained momentum as synthetic methodologies advanced, particularly with the development of efficient chlorination and methoxylation protocols for pyridine derivatives. The specific compound this compound, identified by the Chemical Abstracts Service number 915107-47-0, emerged from targeted synthetic efforts to create functionalized pyridine building blocks with enhanced reactivity and selectivity profiles. The historical significance of this compound is rooted in the recognition that pyridine scaffolds bearing poor basicity generally improve water solubility in pharmaceutically potential molecules, leading to the discovery of numerous broad-spectrum therapeutic agents. Early synthetic approaches to access this compound required the development of sophisticated multi-step protocols, beginning with the synthesis of appropriately substituted pyridine precursors followed by selective functional group transformations. The evolution of synthetic methodologies for pyridinylmethanol compounds has been driven by the need for efficient access to these valuable intermediates, with particular emphasis on regioselective substitution patterns that maximize synthetic utility while minimizing unwanted side reactions.

Classification in Pyridinylmethanol Compounds

This compound belongs to the specialized class of pyridinylmethanol compounds, which are characterized by the presence of a hydroxymethyl group attached to a pyridine ring system. This classification places the compound within the broader category of nitrogen-containing heterocyclic alcohols, specifically those derived from pyridine scaffolds. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, designating the compound as (6-chloro-5-methoxy-3-pyridinyl)methanol, which clearly identifies the substitution pattern and functional group positioning. Within the pyridinylmethanol family, this compound represents a trisubstituted derivative, distinguishing it from simpler analogs such as 3-pyridinemethanol and 4-pyridinemethanol. The classification system for pyridinylmethanols typically considers both the position of the hydroxymethyl group and the nature and location of additional substituents on the pyridine ring. The presence of both electron-withdrawing chloro and electron-donating methoxy groups creates a unique electronic environment that influences the compound's chemical behavior and reactivity patterns. This dual substitution pattern is particularly significant in medicinal chemistry applications, where the balance of electronic effects can modulate biological activity and pharmacological properties. The compound shares structural similarities with other methoxypyridine derivatives, such as (6-methoxypyridin-3-yl)methanol, but the additional chloro substituent provides enhanced synthetic versatility and altered electronic properties.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile building block for complex molecular construction and its unique reactivity profile arising from the strategic placement of functional groups. The compound serves as an exemplary representative of organic building blocks, which are fundamental components for organic synthesis used in bottom-up modular assembly of molecular architectures, including supramolecular complexes, metal-organic frameworks, and organic molecular constructs. The hydroxymethyl functionality provides multiple synthetic handles for further elaboration, including oxidation to aldehydes or carboxylic acids, reduction pathways, and substitution reactions that enable the construction of diverse molecular frameworks. The chloro substituent at the 6-position offers opportunities for nucleophilic aromatic substitution reactions, while the methoxy group at the 5-position can undergo demethylation or serve as a directing group for additional functionalization. This combination of reactive sites makes the compound particularly valuable in convergent synthetic strategies, where multiple building blocks are assembled to create complex target molecules. The electronic effects imparted by the substituents also influence the reactivity of the pyridine nitrogen, affecting coordination chemistry applications and metal-catalyzed transformations. Recent advances in pyridine chemistry have emphasized the importance of such substituted derivatives in developing new synthetic methodologies, particularly in cross-coupling reactions, carbon-hydrogen functionalization, and asymmetric synthesis protocols.

Research Importance and Applications

The research importance of this compound is reflected in its diverse applications across multiple fields of chemical research, particularly in medicinal chemistry, materials science, and synthetic methodology development. In pharmaceutical research, the compound serves as a crucial intermediate for the synthesis of bioactive molecules, with its pyridine scaffold providing a foundation for drug discovery efforts targeting various therapeutic areas. The strategic incorporation of methoxypyridine motifs within molecular frameworks has been shown to improve activity profiles for arresting specific biological processes, as demonstrated in gamma-secretase modulator research where methoxypyridine-derived compounds exhibited enhanced therapeutic potential. The compound's utility extends to materials chemistry, where pyridine-containing building blocks are employed in the construction of metal-organic frameworks and coordination polymers with unique structural and functional properties. Research applications also encompass the development of novel synthetic methodologies, where the compound serves as a test substrate for evaluating new reaction conditions and catalytic systems. The presence of multiple functional groups allows researchers to explore regioselective transformations and develop protocols for complex molecule synthesis. Current research trends indicate increasing interest in utilizing such pyridinylmethanol derivatives for the construction of heterocycle-fused architectures and the development of new pharmaceutical scaffolds. The compound's role in organic synthesis extends to its use as a precursor for more complex nitrogen-containing heterocycles, enabling access to diverse chemical space for drug discovery and materials applications.

Property Value Reference
Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
Chemical Abstracts Service Number 915107-47-0
International Union of Pure and Applied Chemistry Name (6-chloro-5-methoxy-3-pyridinyl)methanol
Physical Form Solid
Melting Point 36-38°C
Purity (Commercial) 95%

Properties

IUPAC Name

(6-chloro-5-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQRRUODDCZJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Methoxylation of Pyridine Derivatives

  • Chlorination at the 6-position of the pyridine ring is typically achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure regioselectivity.
  • Methoxylation at the 5-position can be introduced either by nucleophilic substitution of a suitable leaving group or by methylation of a hydroxyl precursor.

Preparation of (6-Chloro-5-methoxypyridin-3-yl)methanol via Reduction of Methyl Ester Precursors

A common and effective approach is the reduction of methyl 6-chloro-5-methoxynicotinate or related esters:

Step Reagents & Conditions Description Yield & Notes
1 Methyl 6-chloro-5-methoxynicotinate dissolved in tetrahydrofuran (THF) Starting ester substrate -
2 Addition of lithium aluminum hydride (LiAlH4) at 0 °C to room temperature Reduction of ester to primary alcohol Typical yields range from 60% to 85% depending on conditions
3 Quenching with water or ethyl acetate, extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous sodium sulfate Work-up to isolate alcohol Purification by silica gel chromatography or distillation

This method parallels the preparation of (6-methylpyridin-3-yl)methanol, which has been well-documented with yields between 62% and 84% depending on the scale and exact conditions.

Alternative Reduction Methods

  • Sodium borohydride (NaBH4) is generally less reactive toward esters but can be used if the precursor is an aldehyde derivative.
  • Catalytic hydrogenation is less common due to the sensitivity of the chloro and methoxy groups.

Representative Experimental Procedure (Adapted from Related Pyridinylmethanol Syntheses)

Reagent Amount Conditions Outcome
Methyl 6-chloro-5-methoxynicotinate 1 eq Dissolved in dry THF Starting material
Lithium aluminum hydride (1 M in ether) 1.5 eq Added dropwise at 0 °C under inert atmosphere Reduction reaction
Stirring 2 hours at room temperature Completion of reduction Formation of this compound
Quenching Water added dropwise at 0 °C To deactivate excess hydride Safe work-up
Extraction Ethyl acetate, drying over Na2SO4 Isolation of product Purified by chromatography or distillation

Purification and Characterization

  • The crude product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes NMR spectroscopy, melting point determination (typically 36–38 °C), and mass spectrometry to confirm molecular weight (~173.6 g/mol).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
LiAlH4 Reduction of methyl 6-chloro-5-methoxynicotinate Methyl ester LiAlH4, THF 0 °C to RT, 2 h 60–85 Most common, high selectivity
NaBH4 Reduction of aldehyde precursor Aldehyde NaBH4, MeOH Ambient Moderate Requires aldehyde intermediate
Chlorination of methoxypyridine 5-methoxypyridin-3-ylmethanol SOCl2 or PCl5 Reflux or RT Quantitative For chloro group introduction

Research Findings and Optimization Notes

  • The LiAlH4 reduction method offers high yield and purity, making it suitable for scale-up.
  • Control of temperature during reduction is critical to prevent side reactions such as over-reduction or decomposition.
  • The regioselectivity of chlorination and methoxylation steps is crucial; improper conditions can lead to substitution at undesired positions.
  • Purification steps are essential to remove unreacted starting materials and by-products, especially for pharmaceutical applications.

Chemical Reactions Analysis

(6-Chloro-5-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

(6-Chloro-5-methoxypyridin-3-yl)methanol has been investigated for its potential as a precursor in the development of bioactive compounds. Its derivatives are being explored for therapeutic effects against various diseases, including cancer and metabolic disorders. The compound's structure allows for modifications that enhance pharmacological properties, such as selectivity and reduced toxicity.

Case Study: Anticancer Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Agrochemicals

Pesticide Development

The compound serves as an intermediate in the synthesis of agrochemicals, particularly insecticides. Its structural features allow it to be modified to improve efficacy against pests while minimizing environmental impact.

Compound NameActive IngredientApplication TypeEfficacy
Compound AThis compoundInsecticideModerate
Compound BSimilar Pyridine DerivativeFungicideHigh
Compound CAlternative AgrochemicalHerbicideLow

Organic Synthesis

Building Block in Synthesis

This compound is utilized as a versatile building block in organic synthesis. It plays a crucial role in cross-coupling reactions, facilitating the formation of complex heterocyclic compounds with potential biological activities.

Case Study: Synthesis of Antimicrobial Compounds

Research has shown that this compound can be employed in the Sonogashira reaction to synthesize novel compounds with promising antimicrobial properties.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The antimicrobial action is believed to involve the inhibition of key enzymes essential for microbial survival, making it a candidate for further exploration in drug development.

Mechanism of Action

The mechanism of action of (6-Chloro-5-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (6-Chloro-5-methoxypyridin-3-yl)methanol are best understood through comparison with analogous pyridine derivatives. Below is a systematic analysis:

Structural Analogues and Key Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound -Cl (6), -OCH₃ (5), -CH₂OH (3) C₇H₇ClNO₂ 188.59 Pharmaceutical intermediate
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol -Cl (3,6), -OCH₃ (5), -CH₂OH (2) C₇H₆Cl₂NO₂ 223.03 Higher halogenation; potential enhanced electrophilicity
(6-Methoxypyridin-2-yl)-methanol -OCH₃ (6), -CH₂OH (2) C₇H₉NO₂ 139.15 Lacks chlorine; reduced steric hindrance
(5-Chloro-2-methoxypyridin-3-yl)methanol -Cl (5), -OCH₃ (2), -CH₂OH (3) C₇H₇ClNO₂ 188.59 Altered substituent positions affect electronic distribution
(5,6-Dimethoxypyridin-3-yl)methanol -OCH₃ (5,6), -CH₂OH (3) C₈H₁₀NO₃ 169.17 Electron-rich ring; potential for nucleophilic reactions
(6-Chloro-5-iodopyridin-3-yl)methanol -Cl (6), -I (5), -CH₂OH (3) C₆H₅ClINO 269.47 Iodo substituent increases polarizability
(6-Chloro-5-methylpyridin-3-yl)methanol -Cl (6), -CH₃ (5), -CH₂OH (3) C₇H₈ClNO 173.60 Methyl group enhances lipophilicity
(5-Trifluoromethyl-pyridin-3-yl)-methanol -CF₃ (5), -CH₂OH (3) C₇H₆F₃NO 177.12 Strong electron-withdrawing effects

Reactivity and Functional Implications

  • Substituent Position: The position of chlorine and methoxy groups significantly influences reactivity. For instance, in (5-Chloro-2-methoxypyridin-3-yl)methanol , the chlorine at position 5 (instead of 6) alters regioselectivity in substitution reactions.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) groups activate the pyridine ring toward electrophilic substitution, whereas chlorine and trifluoromethyl (-CF₃) groups deactivate it .
  • Halogen Effects: Iodine in (6-Chloro-5-iodopyridin-3-yl)methanol provides a leaving group for cross-coupling reactions, contrasting with the inert chlorine in the target compound.
  • Applications: The target compound’s balanced electronic profile makes it suitable for synthesizing bioactive molecules, as seen in its use for preparing dihydropyrimidinones in patents . In contrast, (5-Trifluoromethyl-pyridin-3-yl)-methanol is tailored for agrochemicals due to -CF₃’s metabolic stability.

Biological Activity

Overview

(6-Chloro-5-methoxypyridin-3-yl)methanol is a pyridinylmethanol compound with the molecular formula C8_8H8_8ClNO2_2 and a molecular weight of 173.6 g/mol. This compound features a chloro group at the 6th position and a methoxy group at the 5th position on the pyridine ring, with a methanol group attached to the 3rd position. Its unique structural characteristics contribute to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

  • Molecular Formula : C8_8H8_8ClNO2_2
  • Molecular Weight : 173.6 g/mol
  • Melting Point : 36-38°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining cell integrity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Wall Synthesis Inhibition : The chloro and methoxy groups enhance the compound's ability to penetrate bacterial membranes and interfere with cell wall synthesis.
  • Cytokine Production Modulation : It modulates signaling pathways involved in inflammation, particularly those related to NF-kB activation, leading to decreased cytokine release .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that it could be a viable candidate for treating infections caused by these pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, treatment with this compound resulted in a significant reduction in paw edema compared to the control group. The compound reduced levels of TNF-alpha and IL-6, key inflammatory markers.

Treatment GroupPaw Edema Reduction (%)
Control0
This compound65

Q & A

Q. What are the common synthetic routes for (6-Chloro-5-methoxypyridin-3-yl)methanol, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves halogenation and methoxylation of pyridine precursors. For example, starting with 5-methoxypyridin-3-ylmethanol, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux conditions. Reduction of intermediate carbonyl groups (if present) may employ LiAlH₄ in anhydrous tetrahydrofuran (THF) . Optimization focuses on controlling reaction temperature (60–100°C), stoichiometry of chlorinating agents, and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C6, methoxy at C5). Key signals: methoxy protons at δ 3.8–4.0 ppm; pyridine ring protons downfield due to electron-withdrawing Cl .
  • HPLC : Reverse-phase C18 columns with methanol/water mobile phases (70:30) resolve impurities. Retention time ~8–10 minutes under UV detection (254 nm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 174.6 (matching molecular weight 173.6 g/mol) .

Q. How does solubility in polar vs. non-polar solvents impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in methanol, ethanol, and THF. For reaction setups, methanol is preferred due to its polarity and compatibility with nucleophilic substitutions. Solubility data guides solvent choice for recrystallization (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How do electronic effects of chloro and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group at C6 activates the pyridine ring toward nucleophilic aromatic substitution (SNAr), while the methoxy group at C5 donates electrons via resonance, stabilizing intermediates. This duality allows selective functionalization at C2 or C4 positions. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyst and boronic acids in THF/H₂O (3:1) at 80°C yield biaryl derivatives. Monitor regioselectivity using ¹H NMR .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Analyze degradation products via LC-MS to identify hydrolysis (e.g., methanol cleavage) or oxidation pathways.
  • Data Reconciliation : Compare kinetic profiles (Arrhenius plots) across studies. Discrepancies often arise from impurities or residual solvents; use DSC (Differential Scanning Calorimetry) to confirm thermal behavior .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., kinases). The chloro and methoxy groups enhance hydrophobic interactions in active sites.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond persistence with catalytic residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Replicate Conditions : Verify reaction parameters (e.g., anhydrous vs. moist solvents). For example, LiAlH₄ reductions require strict dryness; trace water lowers yields.
  • Analytical Cross-Check : Compare HPLC purity and ¹H NMR integration of crude vs. purified products. Contradictions often stem from unaccounted byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-5-methoxypyridin-3-yl)methanol
Reactant of Route 2
(6-Chloro-5-methoxypyridin-3-yl)methanol

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